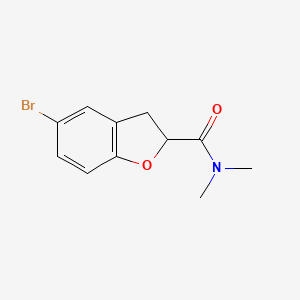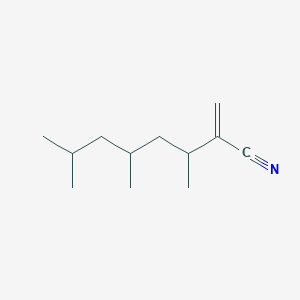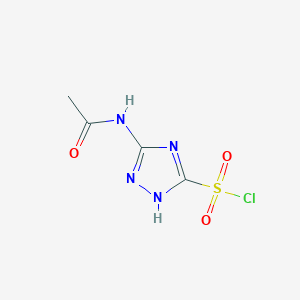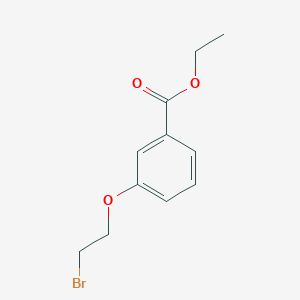
2-(3-fluoro-2-hydroxyphenyl)acetonitrile
Descripción general
Descripción
2-(3-fluoro-2-hydroxyphenyl)acetonitrile is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a nitrile group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-fluorobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of 2-(3-fluoro-2-hydroxyphenyl)acetonitrile may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-fluoro-2-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of 3-fluoro-2-hydroxybenzaldehyde or 3-fluoro-2-hydroxyacetophenone.
Reduction: Formation of 3-fluoro-2-hydroxyphenylamine.
Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-fluoro-2-hydroxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(3-fluoro-2-hydroxyphenyl)acetonitrile exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to specific targets.
Comparación Con Compuestos Similares
3-Fluorophenylacetonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxyphenylacetonitrile: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
3-Fluoro-4-hydroxyphenylacetonitrile: Has an additional hydroxyl group, which can lead to different chemical behavior.
Uniqueness: 2-(3-fluoro-2-hydroxyphenyl)acetonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H6FNO |
|---|---|
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
2-(3-fluoro-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-3-1-2-6(4-5-10)8(7)11/h1-3,11H,4H2 |
Clave InChI |
BBJZKLLKJJWNPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)O)CC#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(7-Methyl-3-indolyl)-methyl]-piperidine](/img/structure/B8420181.png)






![2-[(3-methoxyphenyl)methylene]-6-benzoyloxy-3(2H)-benzofuranone](/img/structure/B8420225.png)



